Ethylene trithiocarbonate
Overview
Description
Ethylene trithiocarbonate: is a heterocyclic compound with the molecular formula C₃H₄S₃ . . This compound is characterized by a five-membered ring containing three sulfur atoms and two carbon atoms. It has garnered significant attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ethylene trithiocarbonate can be synthesized through several methods. One common approach involves the reaction of epoxides with carbon disulfide (CS₂) in the presence of a base or catalyst . Another method includes the reaction of thiiranes (such as 2-methylthiirane, 2-hexylthiirane, and 1,2-epithiocyclohexane) with carbon disulfide under high pressure . Additionally, the compound can be prepared by treating the corresponding epoxides with potassium ethyl xanthogenate .
Industrial Production Methods:
Industrial production of 1,3-dithiolane-2-thione typically involves the reaction of sulfur and ethylene dithioketone under acidic conditions . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Ethylene trithiocarbonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Nucleophiles like organolithium compounds (RLi), Grignard reagents (RMgX), and enolates can react with 1,3-dithiolane-2-thione.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Ethylene trithiocarbonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dithiolane-2-thione involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and participate in redox reactions . These interactions contribute to its biological activities, such as liver disorder suppression and radioprotection .
Comparison with Similar Compounds
- Thiazolidine-2-thione
- 2-Imino-1,3-dithiolane
- 1,3-Dithiane
Comparison:
Ethylene trithiocarbonate is unique due to its three sulfur atoms in the ring structure, which imparts distinct chemical and biological properties . In contrast, thiazolidine-2-thione contains a nitrogen atom in the ring, leading to different reactivity and applications . 2-Imino-1,3-dithiolane also has a nitrogen atom, but its biological properties are less studied compared to 1,3-dithiolane-2-thione . 1,3-Dithiane, on the other hand, has two sulfur atoms and is commonly used as a protecting group for carbonyl compounds .
Properties
IUPAC Name |
1,3-dithiolane-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4S3/c4-3-5-1-2-6-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWPBWWTGHQKDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061172 | |
Record name | 1,3-Dithiolane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061172 | |
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Molecular Weight |
136.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-38-8 | |
Record name | 1,3-Dithiolane-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylene trithiocarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylene trithiocarbonate | |
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Record name | 1,3-Dithiolane-2-thione | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,3-Dithiolane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dithiolane-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.362 | |
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Record name | Ethylene trithiocarbonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE427K8FTH | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethylene trithiocarbonate?
A1: this compound has the molecular formula C3H4S3 and a molecular weight of 136.23 g/mol.
Q2: How can spectroscopic data be used to characterize this compound?
A2: Various spectroscopic techniques are employed to characterize this compound.
NMR Spectroscopy (1H and 13C): Provides information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure and purity. [, ]* Raman Spectroscopy:* Useful for studying the vibrational modes of the molecule, especially the strong C=S stretching vibrations, revealing information about molecular structure and intermolecular interactions. [, ]
Q3: Can this compound act as a catalyst or reactant in organic synthesis?
A4: this compound plays a versatile role in organic synthesis:* Reactant: Used in the preparation of 4-aryl-1,3-dithiolane-2-thiones and subsequently arylethene-1,2-dithiolates. []* Building Block: Serves as a precursor for the synthesis of various heterocyclic compounds, including thiopyran-4-thiones and bis-annelated furans. []* Intermediate: Formed during the synthesis of 1,3-dithiolan-2-ones from oxiranes and carbon disulfide under high pressure. []
Q4: How is this compound used in the synthesis of cyclic trithiocarbonates?
A5: this compound can be synthesized from 1,2-dibromoethane and sodium trithiocarbonate in the presence of a phase-transfer catalyst. []
Q5: Have computational methods been applied to study this compound?
A6: Yes, computational chemistry contributes significantly to the understanding of this compound.* 13C Chemical Shift Tensor Calculations: Theoretical calculations have been performed to determine the 13C chemical shift tensor principal values and orientations in this compound, providing insights into its electronic structure. []* Mechanism Elucidation: Computational studies, like those performed at the CBS-4 and B3LYP/6-31G(d) levels of theory, have been utilized to investigate the formation of thioureas from formaldehyde aminals and elemental sulfur, a reaction relevant to the synthesis of this compound analogues. []
Q6: How do structural modifications of this compound affect its reactivity?
A7: While specific SAR studies for this compound might be limited in the provided research, general trends can be derived:* Substituent Effects on Reactivity with Oxiranes: The selectivity towards 1,3-dithiolane-2-thione formation over 1,3-oxathiolane-2-thiones in reactions with oxiranes and carbon disulfide under high pressure is influenced by the substituent on the oxirane ring. []* Impact of Ring Size: The reactivity of this compound (five-membered ring) can be compared to its six-membered analogue, 1,3-dithiane-2-thione, highlighting the influence of ring strain on reactivity. []
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